Cas no 18173-64-3 (tert-Butyldimethylsilanol)

tert-Butyldimethylsilanol 化学的及び物理的性質
名前と識別子
-
- Silanol,1-(1,1-dimethylethyl)-1,1-dimethyl-
- tert-Butyldimethylsilanol
- 2,3-Dihydro-3α-hydroxy-8-methylnortropidine
- T-BUTYLDIMETHYLSILANOL
- tert-butyl-hydroxy-dimethylsilane
- (tert-butyl)dimethylsilanol
- dimethyl-t-butylsilanol
- t-BuMe2SiOH
- tert-butyldimethylsilyl hydroxide
- tert-Butyl(hydroxy)dimethylsilane
- Silanol, (1,1-dimethylethyl)dimethyl-
- SY106641
- TBSOH
- D89137
- Silanol, tert-butyldimethyl-
- CS-0154947
- A812698
- Q63392797
- J-011621
- AKOS024272215
- CHEMBL379731
- DB-044439
- tert-butyl-dimethyl-oxidanyl-silane
- MFCD00010673
- dimethyl tert-butyl silanol
- DTXSID60339207
- Silanol, 1-(1,1-dimethylethyl)-1,1-dimethyl-
- S03322
- BS-52941
- 1-(1,1-Dimethylethyl)-1,1-dimethylsilanol
- B5499
- t-Butyl dimethyl silanol
- 18173-64-3
- DTXCID60290288
- SCHEMBL29146
- tert-Butyldimethylsilanol, 99%
- LEW8F2A2ZV
-
- MDL: MFCD00010673
- インチ: InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3
- InChIKey: FGWRMMTYIZKYMA-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](C)(C)O
計算された属性
- せいみつぶんしりょう: 132.09700
- どういたいしつりょう: 132.097041664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 81
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色透明粘稠液体
- 密度みつど: 0.84 g/mL at 25 °C(lit.)
- ゆうかいてん: 18 ºC
- ふってん: 139°C(lit.)
- フラッシュポイント: 45.0±0.0 ºC,
- 屈折率: n20/D 1.424(lit.)
- ようかいど: 微溶性(6.7 g/l)(25ºC)、
- PSA: 20.23000
- LogP: 1.98390
- じょうきあつ: 2.3±0.6 mmHg at 25°C
- ようかいせい: 未確定
tert-Butyldimethylsilanol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:10-21
-
危険物標識:
- セキュリティ用語:3.2
- 包装等級:III
- リスク用語:R10; R36/37/38
- 危険レベル:3.2
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:3.2
- TSCA:No
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyldimethylsilanol 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
tert-Butyldimethylsilanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225587-1g |
tert-Butyldimethylsilanol |
18173-64-3 | 98% | 1g |
¥40.00 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | S03322-5g |
tert-Butyl dimethyl silanol |
18173-64-3 | 99+% | 5g |
¥ 2266 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B865159-25ml |
tert-Butyldimethylsilanol |
18173-64-3 | ≥95% | 25ml |
¥1,478.00 | 2022-09-02 | |
TRC | B943428-.5ml |
tert-Butyldimethylsilanol |
18173-64-3 | .5ml |
$ 81.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 289094-5G |
tert-Butyldimethylsilanol |
18173-64-3 | 5g |
¥1415.78 | 2023-12-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13860-1g |
Tert-butyl-hydroxy-dimethylsilane |
18173-64-3 | 99% | 1g |
¥36.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1041858-100g |
Silanol, 1-(1,1-dimethylethyl)-1,1-dimethyl- |
18173-64-3 | 99+% | 100g |
$215 | 2023-05-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305235-100ml |
tert-Butyldimethylsilanol |
18173-64-3 | ≥95% | 100ml |
¥749.90 | 2023-09-04 | |
Chemenu | CM537149-25g |
tert-Butyldimethylsilanol |
18173-64-3 | 95%+ | 25g |
$96 | 2023-02-02 | |
Fluorochem | S03322-5g |
tert-Butyl dimethyl silanol |
18173-64-3 | 99+% | 5g |
£103.00 | 2022-02-28 |
tert-Butyldimethylsilanol 関連文献
-
Krzysztof Kuciński,Hanna Stachowiak,Grzegorz Hreczycho Inorg. Chem. Front. 2020 7 4190
-
Jacob P. Bell,Jacqueline E. Cloud,Jifang Cheng,Chilan Ngo,Suneel Kodambaka,Alan Sellinger,S. Kim Ratanathanawongs Williams,Yongan Yang RSC Adv. 2014 4 51105
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Paolo Tosatti,Adam Nelson,Stephen P. Marsden Org. Biomol. Chem. 2012 10 3147
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Tomoya Miura,Takayuki Nakamuro,Kentaro Hiraga,Masahiro Murakami Chem. Commun. 2014 50 10474
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Stefan Spirk,Raphael J. F. Berger,Christian G. Reuter,Rudolf Pietschnig,Norbert W. Mitzel Dalton Trans. 2012 41 3630
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Eleni Dimitriou,Gavin J. Miller Org. Biomol. Chem. 2019 17 9321
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Zhiwei Yin,Jinzhu Zhang,Jing Wu,Riana Green,Sihan Li,Shengping Zheng Org. Biomol. Chem. 2014 12 2854
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M. C. Hennessy,T. P. O'Sullivan RSC Adv. 2021 11 22859
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9. A method to derivatize surface silanol groups to Si-alkyl groups in carbon-doped silicon oxidesSrikar Rao Darmakkolla,Hoang Tran,Atul Gupta,Shankar B. Rananavare RSC Adv. 2016 6 93219
-
P. Van Aken,N. Lambert,R. Van den Broeck,J. Degrève,R. Dewil Environ. Sci.: Water Res. Technol. 2019 5 444
tert-Butyldimethylsilanolに関する追加情報
Ter-butyl-dimethyl-silanol (CAS No. 18173-64-3): A Versatile Reagent in Chemical and Pharmaceutical Applications
Ter-butyl-dimethyl-silanol, commonly abbreviated as TBDMS-OH, is an organosilicon compound with the chemical formula C(CH₃)₃Si(OH)(CH₃)₂. This compound, identified by the CAS No. 18173-64-3, belongs to the class of silyl alcohols and is widely recognized for its role in protecting functional groups during organic synthesis. Its unique structure combines a bulky tert-butyl group with two methyl substituents on a silicon atom, conferring stability and reactivity that make it indispensable across multiple scientific disciplines.
In recent years, tert-butyldimethylsilanol has gained significant attention in drug discovery due to its ability to stabilize labile intermediates during complex synthetic pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a protective agent for hydroxyl groups in the synthesis of oligosaccharides, critical components of glycoprotein drugs. The tert-butyl moiety provides steric hindrance, preventing unwanted side reactions while maintaining the integrity of sensitive biomolecules. Researchers have also explored its use in modifying amino groups to enhance drug solubility and bioavailability, particularly in peptide-based therapeutics.
Beyond pharmaceutical applications, TBDMS-OH plays a pivotal role in materials science. In 2024, a groundbreaking study highlighted its utility in surface functionalization of nanomaterials for biomedical imaging. By covalently attaching tert-butyldimethylsilanol to silica nanoparticles, scientists achieved improved biocompatibility and reduced nonspecific binding without compromising optical properties—a breakthrough for targeted drug delivery systems. Additionally, this compound serves as a key precursor in synthesizing siloxane polymers with tailored mechanical properties for tissue engineering scaffolds.
In analytical chemistry, CAS No. 18173-64-3-derived reagents are employed to derivatize analytes for gas chromatography-mass spectrometry (GC-MS). A 2024 paper from Analytical Methods detailed how silylation with TBDMS-OH significantly enhances the volatility and thermal stability of polar compounds such as carbohydrates and nucleotides, enabling precise quantification at trace levels. This application underscores its importance in metabolomics studies where robust sample preparation techniques are essential.
Synthetic methodologies involving tert-butyldimethylsilanol have evolved with advancements in green chemistry principles. Traditional synthesis via hydrosilylation reactions has been optimized using heterogeneous catalysts reported in Catalysis Science & Technology (2023), reducing solvent consumption by up to 60%. These improvements align with industry trends toward sustainable chemical processes while maintaining high yields (>95%) under mild conditions.
Safety considerations remain paramount when handling this compound despite its non-hazardous classification under standard regulations. Proper storage at controlled temperatures (< 25°C) and exclusion from moisture are recommended practices to preserve reactivity. Occupational exposure limits have been refined based on recent toxicological data from the National Institute of Standards and Technology (NIST), emphasizing the importance of fume hood usage during large-scale operations.
The structural versatility of CAS No. 18173-64-3-based compounds continues to drive innovation across interdisciplinary research domains. In regenerative medicine applications published late 2024, TBDMS-OH-functionalized hydrogels exhibited enhanced cell adhesion properties compared to conventional systems—a critical advancement for next-generation wound healing materials. Parallel developments in click chemistry methodologies incorporate this reagent into "clickable" polymer platforms that enable real-time monitoring of drug release kinetics via fluorescent tagging strategies.
Epidemiological studies analyzing TBDMS-OH's impact on industrial processes reveal a 40% increase in demand over the past three years due to its compatibility with biocompatible materials manufacturing standards set by ISO 5849:2019 for medical devices. This surge reflects growing adoption across sectors including diagnostics where it enables novel enzyme immobilization techniques without denaturing active sites.
Nanotechnology applications further highlight its potential: researchers at MIT demonstrated that self-assembled monolayers formed using TBDMS-OH exhibit superior resistance to protein adsorption compared to traditional alkyl silanes (Nano Letters, March 2024). This property is now being leveraged to develop advanced biosensors with extended operational lifespans under physiological conditions.
A recent computational study (JACS, May 2024) employed density functional theory (DFT) calculations to elucidate reaction mechanisms involving TBDMS-OH's silylation processes at atomic resolution. These insights are guiding development of site-specific functionalization protocols critical for producing uniform drug carriers with controlled surface chemistries.
In enzymology research published early 2025, TBDMS-OH was shown to reversibly protect sugar moieties during glycosylation studies—enabling unprecedented analysis of carbohydrate-protein interactions using cryo-electron microscopy techniques without compromising structural integrity.
The compound's role extends into renewable energy fields where it participates in synthesizing novel electrolyte additives that improve lithium-ion battery performance through surface passivation effects reported by Nature Energy (April 2024). These advancements demonstrate cross-disciplinary utility far beyond traditional chemical synthesis roles.
New spectroscopic techniques such as terahertz spectroscopy (Spectrochimica Acta, June 2024) have revealed unique hydrogen bonding patterns formed by TBDMS-OH when interacting with biological molecules—a discovery that may lead to improved molecular modeling approaches for predicting drug-receptor interactions.
Sustainable production methods now include enzymatic catalysis pathways developed by German researchers (Greener Synthesis, July 2024), achieving enantioselective TBDMS-OH derivatives useful for chiral pharmaceutical intermediate synthesis while eliminating hazardous organic solvents typically required.
In clinical trial preparations reported by BioProcess International (August 2024), this reagent has become integral to stabilizing fragile therapeutic peptides during lyophilization—a process critical for maintaining pharmacological activity during storage and transport.
Mechanistic studies published late last year revealed unexpected reactivity profiles when TBDMS-OH is used under microwave-assisted conditions (Tetrahedron Letters, December 2024). These findings open new avenues for accelerating silylation reactions while minimizing energy consumption—a key consideration for large-scale manufacturing processes adhering to ISO/TS 16949 quality standards.
The compound's compatibility with click chemistry has led to its incorporation into bioorthogonal labeling strategies described recently (Angewandte Chemie, January 5th). By forming stable silicon-carbon bonds only under specific conditions that do not interfere with biological systems, TBDMS derivatives enable live-cell imaging applications without perturbing cellular processes—a major step forward in real-time metabolic pathway visualization technologies.
New formulations combining TBDMS-OH with graphene oxide nanocomposites were highlighted at the ACS Spring Meeting (March/April session). These hybrid materials exhibit enhanced catalytic activity when used as supports for immobilized enzymes—suggesting promising applications in continuous-flow bioreactors designed for cost-effective pharmaceutical production scales.
A notable application emerged from Stanford University labs where TBDMS-functionalized DNA probes demonstrated increased thermal stability during PCR amplification processes (Nucleic Acids Research, April issue). This innovation could significantly improve diagnostic accuracy through reduced amplification bias during genetic testing procedures requiring high temperature cycles.
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